2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole
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Overview
Description
2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by a fused ring system that includes a benzimidazole moiety, which is known for its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole typically involves the condensation of ortho-phenylenediamine with furfural under acidic conditions. This reaction forms the benzimidazole core, which is then further reacted with appropriate reagents to introduce the tetrahydropyrazino moiety. Common reagents used in these reactions include sodium metabisulfite as an oxidizing agent and various solvents such as methanol and acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization techniques to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzimidazole-2-carboxylic acid and its derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the benzimidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve varying pH levels and temperatures to optimize the yield and selectivity of the desired products .
Major Products
Major products formed from these reactions include various substituted benzimidazole derivatives, which can exhibit different biological activities and chemical properties .
Scientific Research Applications
2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules
Industry: Utilized in the development of new materials with unique electronic and photophysical properties.
Mechanism of Action
The mechanism of action of 2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Similar Compounds
2-Substituted Benzimidazoles: These compounds share a similar benzimidazole core but differ in the substituents attached to the ring.
Fluorine-Containing Benzimidazoles: These derivatives have fluorine atoms incorporated into the benzimidazole ring, enhancing their biological activity.
Triazole-Benzimidazole Hybrids: These compounds combine the benzimidazole core with a triazole ring, resulting in unique biological properties.
Uniqueness
2-(2-Furylmethyl)-1,2,3,4-tetrahydropyrazino[1,2-A][1,3]benzimidazole is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-(furan-2-ylmethyl)-3,4-dihydro-1H-pyrazino[1,2-a]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O/c1-2-6-14-13(5-1)16-15-11-17(7-8-18(14)15)10-12-4-3-9-19-12/h1-6,9H,7-8,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAAXTRAHOZMBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC3=CC=CC=C32)CN1CC4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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